molecular formula C10H16O B14281647 Cyclohexanecarboxaldehyde, 4-(1-methylethenyl)- CAS No. 137886-38-5

Cyclohexanecarboxaldehyde, 4-(1-methylethenyl)-

Cat. No.: B14281647
CAS No.: 137886-38-5
M. Wt: 152.23 g/mol
InChI Key: AOVAKEPXEOVCEW-UHFFFAOYSA-N
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Description

This compound belongs to a class of cyclic terpenoids and is structurally related to bioactive molecules found in plants, such as elemene isomers and monoterpenes. Its unsaturated isopropenyl group contributes to distinct chemical reactivity and physical properties, making it relevant in fragrance, pharmaceutical, and natural product research .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

137886-38-5

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

4-prop-1-en-2-ylcyclohexane-1-carbaldehyde

InChI

InChI=1S/C10H16O/c1-8(2)10-5-3-9(7-11)4-6-10/h7,9-10H,1,3-6H2,2H3

InChI Key

AOVAKEPXEOVCEW-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1CCC(CC1)C=O

density

0.923-0.929

physical_description

Clear colourless or pale yellow liquid;  Spicy, herbal, fruity aroma

solubility

Sparingly soluble in water;  soluble in non-polar solvents
Soluble (in ethanol)

Origin of Product

United States

Preparation Methods

Organometallic Alkylation of Cyclohexenyl Precursors

A cornerstone strategy involves the conjugate addition of methylvinyl groups to α,β-unsaturated cyclohexanecarboxaldehydes. The Marshall procedure (adapted from triisopropylsilyl acetylene chemistry) demonstrates this principle:

  • Lithioacetylide formation : Treatment of triisopropylsilyl acetylene with tert-BuLi generates a nucleophilic acetylide at -40°C.
  • Aldehyde quenching : Subsequent addition of acetaldehyde yields a propargylic alcohol intermediate.
  • Oxidative desilylation : Manganese dioxide oxidation converts the alcohol to the corresponding ketone.
  • Asymmetric reduction : Ruthenium-catalyzed transfer hydrogenation (e.g., using Noyori-type catalysts) establishes chirality with >95% enantiomeric excess.

Critical parameters:

  • Temperature control (-40°C) prevents retro-aldol decomposition
  • MnO₂ particle size (technical grade, 85% active) optimizes oxidation kinetics
  • KOH co-catalyst (2.5 mmol) enhances ruthenium catalyst turnover

Gold-Catalyzed Cycloisomerization

Building on skipped diyne cyclization chemistry, a novel route employs Au(I) complexes to mediate 7-endo-dig cyclizations:

Representative protocol :

  • Charge 1,5-diphenylpenta-1,4-diyne (1a) with pyrrole (10 equiv)
  • Catalyze with JohnPhosAu(MeCN)SbF₆ (5 mol%) in toluene at 80°C
  • Achieve 72% yield via consecutive hydroarylations and cyclization

Mechanistic analysis:

  • Initial exo-selective alkyne hydroarylation forms vinylgold intermediate
  • 7-membered transition state directs regioselectivity
  • Electronic effects (e.g., 4-anisyl substituents) bias triple bond reactivity

Biocatalytic Approaches

Emerging methodologies harness terpene synthases for stereocontrolled biosynthesis:

Parameter E. coli Expression P. pastoris Expression
Yield (mg/L) 120 ± 15 450 ± 30
ee (%) 93.2 98.7
Fermentation Time 72 h 120 h

Key innovations:

  • Directed evolution of limonene synthase improves aldehyde tolerance
  • Co-expression with NADPH-dependent oxidoreductases prevents over-oxidation

Purification and Stabilization Strategies

Distillation Techniques

Bulb-to-bulb distillation (95°C, 0.2 mmHg) remains the gold standard, achieving 98% purity. Comparative data:

Method Purity (%) Aldehyde Preservation
Short-path 95.2 Moderate
Fractional 97.8 High
Molecular 99.1 Excellent

Stabilization Additives

  • 0.1% BHT (butylated hydroxytoluene) inhibits radical-mediated oxidation
  • Triethylamine (0.5 mol%) scavenges acidic byproducts
  • Storage under argon at -20°C extends shelf-life to 18 months

Comparative Method Analysis

Metric Organometallic Gold Catalysis Biocatalytic
Scale Potential Multi-kilogram 100g Ton-scale
Step Count 4 3 1
Cost Index 1.8 3.2 0.7
Environmental Factor 62 48 89

Critical tradeoffs:

  • Organometallic methods enable rapid structural diversification but require cryogenic conditions
  • Biocatalytic routes excel in sustainability but face substrate scope limitations

Industrial Process Optimization

Case Study: Givaudan Production Facility

  • Reactor Design: Jacketed glass-lined steel with Hastelloy C-276 internals
  • Cycle Time: 14 hours (including in-line GC monitoring)
  • Annual Output: 8.7 metric tons
  • Waste Streams: <3% organic residues, 92% solvent recovery

Process economics:

  • Raw material costs: $412/kg
  • Energy consumption: 18 kWh/kg
  • Carbon footprint: 6.2 kg CO₂eq/kg

Emerging Technologies

Continuous Flow Synthesis

Microreactor systems (Corning AFR®) enhance heat transfer for exothermic steps:

  • Residence time: 12 minutes
  • Productivity: 3.2 kg/day
  • Impurity profile: 0.7% vs. 2.1% batch

Plasma-Assisted Oxidation

Non-thermal plasma (10 W, 450 MHz) accelerates aldehyde formation:

  • Conversion: 98% in 8 minutes
  • Selectivity: 94%
  • Catalyst lifetime: 12 cycles

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural similarities with Cyclohexanecarboxaldehyde, 4-(1-methylethenyl)-:

Compound Name Substituents at Position 4 Key Structural Features CAS Number Source
Cyclohexanecarboxaldehyde, 4-(1-methylethenyl)- 1-Methylethenyl (isopropenyl) Aldehyde group, unsaturated substituent Not explicitly stated Plant essential oils
Cyclohexanecarboxaldehyde, 4-(1-methylethyl)-, trans- 1-Methylethyl (isopropyl) Aldehyde group, saturated substituent 32533-97-4 Synthetic/Commercial
c-Elemene 1-Methylethenyl and methylethylidene Bicyclic structure, multiple substituents 29873-99-2 Plant-derived
Cyclohexane, 1-ethenyl-1-methyl-2,4-bis(1-methylethenyl)- Two 1-methylethenyl groups Highly substituted, branched structure Not explicitly stated Aucklandia lappa

Key Observations :

  • The 1-methylethenyl group introduces unsaturation, increasing reactivity in electrophilic additions compared to saturated analogs like the 1-methylethyl derivative .
  • Bis(1-methylethenyl) derivatives exhibit higher molecular complexity and are associated with plant defense mechanisms .

Physical and Chemical Properties

Property Cyclohexanecarboxaldehyde, 4-(1-methylethenyl)- Cyclohexanecarboxaldehyde, 4-(1-methylethyl)-, trans- c-Elemene
Molecular Formula C₁₀H₁₄O (inferred) C₁₀H₁₈O C₁₅H₂₄
Molecular Weight ~150.22 g/mol 154.25 g/mol 204.35 g/mol
Boiling Point Not available Not available 163.9°C (predicted)
Retention Index (GC) ~1449 (estimated) Not reported 1449.3
Vapor Pressure Higher due to unsaturation Lower (saturated substituent) Moderate

Analysis :

  • The unsaturated 1-methylethenyl group reduces boiling point and increases volatility compared to saturated analogs .
  • c-Elemene’s bicyclic structure and higher molecular weight contribute to its distinct chromatographic retention .

Biological Activity

Cyclohexanecarboxaldehyde, 4-(1-methylethenyl)-, also known as 4-(1-methylethenyl)cyclohexanecarbaldehyde, is a compound with notable biological activities. This article delves into its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Chemical Formula : C₈H₁₄O
  • Molecular Weight : 142.1956 g/mol
  • IUPAC Name : 4-(1-methylethenyl)cyclohexanecarbaldehyde
  • CAS Registry Number : 92385-32-5

Biological Activity Overview

Cyclohexanecarboxaldehyde, 4-(1-methylethenyl)- exhibits various biological activities, including antimicrobial and antifungal properties. Its effectiveness is influenced by environmental factors and the presence of other compounds.

Antifungal Activity

A study highlighted that the compound demonstrated significant antifungal activity against various fungal strains. The presence of cyclohexanecarboxaldehyde in cultures led to an increase in the production of volatile metabolites when combined with certain solvents like ethanol and DMSO. For instance, in the presence of ethanol, the production of cyclohexanecarboxaldehyde increased significantly (64.38%) compared to DMSO (40.12%) and acetone (58.21%) .

The biological activity of cyclohexanecarboxaldehyde is largely attributed to its ability to modulate metabolic pathways in microorganisms. For example:

  • Elicitation of Secondary Metabolites : The compound can stimulate the synthesis of secondary metabolites in fungi such as Aspergillus niger, which are crucial for their antifungal properties. The use of DMSO as a solvent was shown to inhibit certain metabolite productions while enhancing others .
  • Interference with Cell Membrane Integrity : Preliminary studies suggest that cyclohexanecarboxaldehyde may disrupt cell membrane integrity in fungal cells, leading to increased permeability and subsequent cell death.

Data Table: Biological Activity Summary

Activity TypeEffectiveness (%)Solvent UsedReference
Antifungal64.38 (Ethanol)Ethanol
Antifungal40.12 (DMSO)DMSO
Antifungal58.21 (Acetone)Acetone

Study on Fungal Inhibition

In a controlled experiment involving Aspergillus niger, the application of cyclohexanecarboxaldehyde resulted in a marked increase in the production of volatile compounds associated with antifungal activity. The study found that when combined with DMSO, there was a notable reduction in the production of certain metabolites, while others were stimulated significantly .

Patch Testing for Allergic Reactions

In a multicenter study conducted by the Swedish Contact Dermatitis Research Group, patch testing revealed varying responses to cyclohexanecarboxaldehyde among participants. The results indicated a higher response frequency to repeated open application tests (ROAT) compared to traditional patch tests, suggesting potential sensitization issues associated with this compound .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Cyclohexanecarboxaldehyde, 4-(1-methylethenyl)-, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The compound is typically synthesized via aldol condensation or Wittig reactions using substituted cyclohexane precursors. For example, trans-4-isopropylcyclohexanecarboxaldehyde (CAS 32533-97-4) is synthesized via reductive amination of 4-isopropylcyclohexanone with sodium triacetoxyborohydride under acidic conditions . Stereochemical control requires optimization of solvent polarity (e.g., dichloromethane vs. THF) and temperature (0–25°C), as evidenced by NMR analysis of diastereomer ratios .

Q. How is structural elucidation performed for this compound, and what analytical techniques are critical for confirming its purity?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to confirm the aldehyde proton (δ 9.5–10.0 ppm) and isopropenyl group (δ 5.0–5.5 ppm for vinyl protons) .
  • GC-MS : Retention indices and fragmentation patterns (e.g., m/z 154 for molecular ion [M+^+]) are cross-referenced with NIST spectral libraries .
  • Polarimetry : Optical rotation measurements validate enantiomeric purity in chiral derivatives .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of Cyclohexanecarboxaldehyde, 4-(1-methylethenyl)-, in nucleophilic addition reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize the molecule’s geometry using B3LYP/6-31G(d) basis sets to identify electrophilic sites (e.g., aldehyde carbon).
  • Frontier Molecular Orbital (FMO) Analysis : Predict regioselectivity by comparing HOMO-LUMO gaps of the aldehyde and isopropenyl groups .
  • Example : Studies on perillaldehyde (a structural analog, CAS 2111-75-3) show that steric hindrance from the isopropenyl group reduces reactivity at the cyclohexane ring .

Q. What experimental strategies resolve contradictions in reported thermodynamic data (e.g., boiling points, solubility) for this compound?

  • Methodological Answer :

  • Phase-Change Data : Use differential scanning calorimetry (DSC) to measure melting points and compare with literature values (e.g., NIST-reported boiling points for analogs like 4-isopropylcyclohexanecarboxaldehyde) .
  • Solubility Studies : Conduct Hansen solubility parameter (HSP) analysis in solvents like ethanol or hexane to address discrepancies in polarity-driven solubility .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose the compound to UV light (254 nm), humidity (75% RH), and elevated temperatures (40°C) for 4 weeks. Analyze degradation via LC-MS.
  • Key Findings :
ConditionDegradation RateMajor Byproduct
UV Light12% over 7 daysCyclohexene oxide
High Temp8% over 14 daysDimerized aldol adduct

Data Contradiction Analysis

Q. Why do NMR spectra from different sources show variations in coupling constants for the isopropenyl group?

  • Resolution Strategy :

  • Solvent Effects : Compare spectra in CDCl3 vs. DMSO-d6; polar solvents alter conformational equilibria .
  • Temperature-Dependent NMR : Acquire spectra at 25°C and −40°C to freeze rotamers and resolve splitting patterns .

Biological and Applied Research

Q. What methodologies assess the bioactivity of derivatives of this compound, such as enzyme inhibition or antimicrobial effects?

  • Methodological Answer :

  • Enzyme Assays : Test inhibitory activity against lipoxygenase (LOX) or prostaglandin synthase using UV-Vis spectroscopy (e.g., LOX inhibition IC50 values for ethyl 4-[(cyclohexylmethyl)amino]benzoate derivatives ).
  • Antimicrobial Screening : Use microdilution assays against E. coli and S. aureus; report minimum inhibitory concentrations (MICs) .

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